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Compound of Interest

5-(Difluoromethoxy)-1H-pyrazol-3-
Compound Name:
amine

Cat. No.: B1396146

An In-Depth Technical Guide to the Physicochemical Properties of 5-(Difluoromethoxy)-1H-
pyrazol-3-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract: 5-(Difluoromethoxy)-1H-pyrazol-3-amine is a heterocyclic building block of
significant interest in modern medicinal chemistry. Its value is derived from the synergistic
combination of the metabolically robust pyrazole scaffold and the unique modulatory effects of
the difluoromethoxy (-OCF2zH) group. This group acts as a lipophilic hydrogen bond donor, a
rare and valuable feature for enhancing target affinity and pharmacokinetic profiles.[1] This
technical guide provides a comprehensive analysis of the core physicochemical properties of
this compound, offering field-proven experimental protocols for its characterization and
contextualizing its utility for drug design and development professionals.

Introduction: Strategic Value in Medicinal Chemistry

The rational design of drug candidates hinges on a deep understanding of how structure
dictates function and pharmacokinetic behavior. The title compound, 5-(Difluoromethoxy)-1H-
pyrazol-3-amine, exemplifies the strategic use of fluorination and heterocyclic scaffolds to
optimize drug-like properties.

The Difluoromethoxy Group: A Unique Modulator
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The incorporation of fluorine into drug candidates is a well-established strategy for improving
metabolic stability, binding affinity, and lipophilicity.[2] The difluoromethoxy (-OCFzH) group, in
particular, has emerged as a powerful tool for fine-tuning molecular properties.[1][3]

o Metabolic Stability: The strong carbon-fluorine bonds within the -OCFzH group confer
significant resistance to oxidative metabolism, particularly by cytochrome P450 enzymes.[1]
This can block common metabolic pathways, such as O-demethylation, thereby increasing a
drug's half-life and reducing clearance.[3]

 Lipophilicity and Hydrogen Bonding: The -OCFzH group moderately increases lipophilicity,
but to a lesser extent than the more common trifluoromethoxy (-OCFs) group, allowing for
more nuanced adjustments to a compound's profile.[1][4] Crucially, the hydrogen atom is
acidic enough to act as a hydrogen bond donor, enabling it to serve as a metabolically stable
bioisostere for hydroxyl (-OH), thiol (-SH), or amine (-NHz) groups.[1][5]

The Pyrazole Scaffold: A Privileged Heterocycle

Pyrazole and its derivatives are foundational structures in a multitude of approved therapeutic
agents, valued for their synthetic tractability and diverse biological activities, including anti-
inflammatory and antimicrobial properties.[6][7] Their aromatic nature and ability to engage in
various non-covalent interactions make them ideal scaffolds for building high-affinity ligands.[7]

Core Physicochemical Properties

A thorough characterization of a compound's physicochemical properties is the bedrock of any
successful drug discovery campaign, informing everything from initial screening assays to final
formulation.

Chemical Identity and Structure

5-(Difluoromethoxy)-1H-pyrazol-3-amine (CAS: 1160822-72-9) is a substituted pyrazole
featuring both an amine and a difluoromethoxy group.[8] Like many substituted pyrazoles, it
can exist in tautomeric forms, which can influence its interaction with biological targets and its
physicochemical behavior.

Caption: Tautomeric forms of the title compound.
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Tabulated Physicochemical Data

The following table summarizes the key physicochemical identifiers for 5-
(Difluoromethoxy)-1H-pyrazol-3-amine. It is important to note that while basic identifiers are
well-documented, specific experimental values for properties like pKa and logP are not widely
available in public literature and must be determined experimentally.

Property Value Source
CAS Number 1160822-72-9 [8][9][10]
Molecular Formula CaHsF2NsO [81I9][11]
Molecular Weight 149.10 g/mol [10][11]

5-(difluoromethoxy)-1H-
IUPAC Name _ [8]
pyrazol-3-amine

SMILES NC1=NNC(OC(F)F)=C1 8]

CRIYGNLBNKZSNA-
InChiKey [11]
UHFFFAOYSA-N

Purity >97% (Commercially available)  [8][10]
Data not available in public
Appearance ]
literature
] ] Data not available in public
Melting Point ]
literature
- ) Data not available in public
Boiling Point ]
literature
Data not available; predicted to
pKa .
be basic
Data not available; predicted to
logP

be moderately lipophilic

- Data not available in public
Aqueous Solubility iterat
iterature
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Detailed Property Analysis

 Lipophilicity (logP): The Hansch parameter (1) for -OCFzH is intermediate between that of -
OCHs and -OCFs, suggesting a moderate lipophilicity. This property is critical for balancing
membrane permeability with aqueous solubility, key determinants of oral bioavailability. The
difluoromethoxy group's contribution allows for fine-tuning of the overall molecular logP to
optimize absorption, distribution, metabolism, and excretion (ADME) profiles.[1][3]

 Acidity and Basicity (pKa): The compound possesses two key ionizable centers: the basic 3-
amino group and the pyrazole ring nitrogens. The electron-withdrawing nature of the
difluoromethoxy group (Hammett constant op = +0.14) is expected to decrease the basicity
(lower the pKa) of the 3-amino group compared to an alkyl-substituted analogue.[1] Precise
pKa determination is essential, as the ionization state at physiological pH (7.4) will
profoundly impact solubility, cell permeability, and target binding.

e Aqueous Solubility: Solubility is a balancing act between the crystal lattice energy of the solid
form and the solvation energy in water. The presence of multiple hydrogen bond donors (the
amine and pyrazole N-H) and acceptors (the pyrazole nitrogens and ether oxygen) should
facilitate aqueous solubility. However, this is counteracted by the lipophilic character of the -
OCFzH group. The final solubility will be a function of this balance and the compound's solid-

state properties (e.g., polymorphism).

Experimental Protocols for Physicochemical
Characterization

The following sections describe standardized, field-proven methodologies for determining the
key physicochemical properties of novel chemical entities like 5-(Difluoromethoxy)-1H-

pyrazol-3-amine.

Workflow for Physicochemical Profiling

A logical workflow is essential for the efficient characterization of new compounds. Early-stage
assessment typically prioritizes high-throughput kinetic measurements, followed by more
resource-intensive thermodynamic assays for promising candidates.

Caption: High-level workflow for physicochemical characterization.
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Protocol: Kinetic Aqueous Solubility Determination

Rationale: This high-throughput assay provides a rapid assessment of solubility from a DMSO
stock solution, mimicking conditions often found in early biological screening. It measures the
concentration of a compound in a buffered solution after a short incubation period following
dilution from a concentrated DMSO stock.

Methodology:

e Stock Solution Preparation: Prepare a 10 mM stock solution of 5-(Difluoromethoxy)-1H-
pyrazol-3-amine in 100% DMSO.

 Dilution: Dispense 2 uL of the 10 mM stock solution into a 96-well plate. Add 198 uL of
phosphate-buffered saline (PBS, pH 7.4) to each well for a final concentration of 100 uM and
a final DMSO concentration of 1%.

o Equilibration: Seal the plate and shake at room temperature for 2 hours to allow for
equilibration.

o Expert Insight: A 2-hour incubation is a standard compromise between throughput and
approaching equilibrium. Visual inspection for precipitation at this stage provides a
qualitative check.

o Separation: Filter the samples using a 96-well filter plate (e.g., 0.45 um pore size) into a
clean collection plate. Centrifugation is an alternative to filtration. This step removes any
precipitated solid.

e Quantification: Analyze the filtrate by a validated HPLC-UV or LC-MS/MS method against a
calibration curve prepared by diluting the DMSO stock in a 50:50 acetonitrile:water mixture.

Calculation: The kinetic solubility is the concentration measured in the filtrate.

Protocol: Lipophilicity Determination (Shake-Flask logP)

Rationale: The n-octanol/water partition coefficient (logP) is the gold-standard measure of a
compound's lipophilicity. This method measures the distribution of the neutral form of the
compound between two immiscible phases.
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Methodology:

+ Phase Preparation: Prepare a buffered aqueous phase (e.g., phosphate buffer at a pH at
least 2 units away from the compound's pKa to ensure >99% is in the neutral form). Pre-
saturate the n-octanol with the aqueous buffer and the aqueous buffer with n-octanol by
mixing them vigorously and allowing them to separate overnight.

 Partitioning: Add a known amount of the compound to a vial containing equal volumes of the
pre-saturated n-octanol and aqueous buffer.

o Equilibration: Cap the vial and shake gently for several hours (e.g., 4-24 hours) at a constant
temperature to allow for complete partitioning.

o Expert Insight: The system must reach equilibrium. Analyzing samples at multiple time
points (e.g., 4, 8, and 24 hours) validates that the measured ratio is stable.

o Phase Separation: Centrifuge the vial at low speed to ensure complete separation of the two
phases without forming an emulsion.

o Sampling and Analysis: Carefully remove an aliquot from both the n-octanol and the aqueous
phase.

e Quantification: Determine the concentration of the compound in each phase using a suitable
analytical method like HPLC-UV.

o Calculation: Calculate the logP using the formula: logP = logio ( [Concentration in Octanol] /
[Concentration in Aqueous] )

Safety and Handling

While a specific Safety Data Sheet (SDS) for 5-(Difluoromethoxy)-1H-pyrazol-3-amine is not
widely available, data from closely related pyrazole amine derivatives provide guidance on
potential hazards.

o Potential Hazards: Based on analogous structures, the compound may be harmful if
swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory
irritation.[8][12][13][14]
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e Recommended Precautions:

o Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume
hood.[14]

o Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses
with side shields or goggles, and a lab coat.[8][15]

o Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands and any
exposed skin thoroughly after handling.[8][14]

o Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.
[14]

Conclusion

5-(Difluoromethoxy)-1H-pyrazol-3-amine is a strategically designed chemical scaffold that
offers significant advantages for medicinal chemists. The difluoromethoxy group provides a
unique combination of moderate lipophilicity, enhanced metabolic stability, and hydrogen bond
donating capability.[1][3] These features, coupled with the proven utility of the pyrazole core,
make this compound a valuable building block for the development of next-generation
therapeutics with potentially improved pharmacokinetic and pharmacodynamic profiles. A
thorough experimental determination of its core physicochemical properties, as outlined in this
guide, is a critical first step in unlocking its full potential in any drug discovery program.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. benchchem.com [benchchem.com]
e 2. nbinno.com [nbinno.com]

e 3. benchchem.com [benchchem.com]

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://www.fishersci.nl/store/msds?partNumber=10672443&countryCode=NL&language=en
https://www.achemblock.com/g-7053-5-difluoromethoxy-1h-pyrazol-3-amine.html
https://www.tcichemicals.com/BE/en/sds/H1695_EU_6N.pdf
https://www.achemblock.com/g-7053-5-difluoromethoxy-1h-pyrazol-3-amine.html
https://www.fishersci.nl/store/msds?partNumber=10672443&countryCode=NL&language=en
https://www.fishersci.nl/store/msds?partNumber=10672443&countryCode=NL&language=en
https://www.benchchem.com/product/b1396146?utm_src=pdf-body
https://www.benchchem.com/pdf/The_Difluoromethoxy_Group_A_Strategic_Tool_in_Modern_Medicinal_Chemistry.pdf
https://www.benchchem.com/pdf/The_Difluoromethoxy_Group_A_Strategic_Asset_in_Modern_Medicinal_Chemistry.pdf
https://www.benchchem.com/product/b1396146?utm_src=pdf-custom-synthesis
https://www.benchchem.com/pdf/The_Difluoromethoxy_Group_A_Strategic_Tool_in_Modern_Medicinal_Chemistry.pdf
https://www.nbinno.com/article/other-organic-chemicals/role-difluoromethoxy-group-organic-synthesis-nitrobenzene-derivatives-wb
https://www.benchchem.com/pdf/The_Difluoromethoxy_Group_A_Strategic_Asset_in_Modern_Medicinal_Chemistry.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1396146?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry:
Implications for Drug Design [mdpi.com]

5. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled
by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC
[pmc.ncbi.nlm.nih.gov]

6. jpsbr.org [jpsbr.org]
7. globalresearchonline.net [globalresearchonline.net]

8. 5-(Difluoromethoxy)-1H-pyrazol-3-amine 97% | CAS: 1160822-72-9 | AChemBlock
[achemblock.com]

9. 1H-Pyrazol-3-aMine, 5-(difluoroMethoxy)- | 1160822-72-9 [chemicalbook.com]
10. calpaclab.com [calpaclab.com]

11. 1H-Pyrazol-3-aMine, 5-(difluoroMethoxy)-(1160822-72-9) 1H NMR
[m.chemicalbook.com]

12. 4-(bromomethyl)-5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole |
C7H6BrF5N20 | CID 11722838 - PubChem [pubchem.ncbi.nim.nih.gov]

13. 1H-Pyrazol-3-amine, 5-methyl- | C4H7N3 | CID 93146 - PubChem
[pubchem.ncbi.nim.nih.gov]

14. fishersci.nl [fishersci.nl]
15. tcichemicals.com [tcichemicals.com]

To cite this document: BenchChem. [physicochemical properties of 5-(Difluoromethoxy)-1H-
pyrazol-3-amine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1396146#physicochemical-properties-of-5-
difluoromethoxy-1h-pyrazol-3-amine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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